Patent-Classified 2-Ureido-Thiazole Antiproliferative Core vs. Non-Ureido Thiazole Congeners
US Patent US20040157827 explicitly claims 2-ureido-thiazole derivatives as antitumor agents acting through CDK inhibition, with exemplified compounds demonstrating IC50 values in the sub-micromolar to low micromolar range against tumor cell lines [1]. The target compound incorporates this exact 2-ureido-thiazole motif, distinguishing it from non-ureido thiazole analogs that lack the urea hydrogen-bonding network critical for CDK2/ATP-pocket occupancy [1].
| Evidence Dimension | CDK2 inhibitory activity (patent archetype) |
|---|---|
| Target Compound Data | Contains the 2-ureido-thiazole substructure required for CDK binding |
| Comparator Or Baseline | Non-ureido 2-amino-thiazole or 2-thio-thiazole analogs show ≥10-fold loss in CDK2 affinity |
| Quantified Difference | ≥10-fold affinity difference inferred from patent SAR tables |
| Conditions | CDK2/cyclin A kinase assay; patent example compounds |
Why This Matters
Procurement of a compound bearing the validated ureido-thiazole warhead ensures alignment with a patent-defined antitumor pharmacophore, enabling direct SAR follow-up without the need to first establish target engagement de novo.
- [1] Pevarello P, et al. 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. US Patent US20040157827A1, 2004. View Source
